molecular formula C21H14N4O2S B2512421 9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 688792-74-7

9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Cat. No.: B2512421
CAS No.: 688792-74-7
M. Wt: 386.43
InChI Key: XGLUMQPHFVLSLR-UHFFFAOYSA-N
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Description

1.1 Overview of 9-{[(4-Nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene This compound is a polycyclic heterocycle featuring a tetracyclic core with three nitrogen atoms (8,10,17-triaza) and a 4-nitrophenylmethylsulfanyl substituent. The structure combines a rigid bicyclic framework with a sulfur-containing side chain, which may confer unique electronic and steric properties.

Properties

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c26-25(27)15-11-9-14(10-12-15)13-28-21-23-17-6-2-1-5-16(17)20-22-18-7-3-4-8-19(18)24(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLUMQPHFVLSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene” typically involves multiple steps:

    Formation of the Triazatetracyclo Core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Nitrophenylmethyl Group: This step involves the reaction of the intermediate with 4-nitrobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo various substitution reactions at the aromatic ring or the triazatetracyclo core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an antimicrobial or anticancer agent.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene” would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Comparisons
The compound belongs to a class of nitrogen-rich polycycles, differing from analogs in substituents, heteroatom composition, and ring topology. Key comparisons include:

Compound Name Structural Features Key Differences Reference
N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide Benzamide substituent instead of sulfanyl group; imine linkage at position 9 Reduced sulfur-mediated reactivity; altered hydrogen-bonding potential
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Dithia (two sulfur atoms) in the core; methoxyphenyl substituent; ketone functional group Increased sulfur content may enhance metal-binding affinity; methoxy improves solubility
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaaza (six nitrogen atoms) system; methoxy and phenyl substituents Higher nitrogen density; distinct π-π stacking behavior
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene Macrocyclic tetraaza structure; lacks fused bicyclic framework Flexible macrocycle vs. rigid polycycle; protonation studies show pH-dependent stability

Physicochemical Properties

  • Electronic Effects : The 4-nitrophenylsulfanyl group introduces strong electron-withdrawing character, contrasting with electron-donating methoxy or benzamide groups in analogs .
  • Solubility : Sulfanyl and nitro groups may reduce aqueous solubility compared to methoxy-substituted derivatives .
  • Stability : Macrocyclic analogs (e.g., ) exhibit pH-dependent protonation behavior, whereas the rigid tetracyclic core of the target compound likely resists conformational changes under varying conditions .

Research Findings and Data

3.1 Crystallographic Analysis
The structure of the target compound and its analogs is often resolved using SHELX or Mercury software (). For example, the benzamide derivative () was characterized via X-ray diffraction, revealing planar geometry and intermolecular hydrogen bonds . Similar methods could validate the target compound’s structure .

3.2 Similarity Indexing
Using Tanimoto coefficients (as in ), the target compound may share ~60–70% similarity with sulfur-containing analogs (e.g., dithia derivatives) due to overlapping heteroatom motifs .

3.3 Synthetic Challenges Synthesis of such polycycles requires precise control over cyclization steps. highlights the use of ultrasound-assisted methods for thiourea derivatives, which could be adapted for the target compound’s sulfanyl group .

Biological Activity

The compound 9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex polycyclic structure that has garnered interest due to its potential biological activities. This article will explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C22H23N5O2S
  • Molecular Weight : 405.52 g/mol
  • IUPAC Name : 9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Biological Activity Overview

The biological activities of compounds similar to 9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene can be categorized into several key areas:

  • Antimicrobial Activity
    • Compounds with nitrophenyl groups have shown significant antimicrobial properties. Studies indicate that derivatives containing nitrophenyl moieties exhibit activity against various bacterial strains and fungi due to their ability to disrupt cellular processes .
  • Antioxidant Properties
    • The antioxidant capacity of similar compounds has been evaluated using DPPH scavenging assays. These studies reveal that certain derivatives can effectively reduce oxidative stress by scavenging free radicals . For instance:
      • Compounds were tested at concentrations of 0.1 μg/mL and showed varying degrees of inhibition compared to ascorbic acid as a standard .
  • Enzyme Inhibition
    • Some derivatives have been reported to inhibit monoamine oxidase (MAO) enzymes which are crucial in the metabolism of neurotransmitters . This inhibition is particularly relevant for neuroprotective strategies in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of nitrophenyl-containing compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response in microbial inhibition.

CompoundConcentration (μg/mL)Zone of Inhibition (mm)
Compound A5015
Compound B10020
Compound C20025

Case Study 2: Antioxidant Activity

Research on the antioxidant properties of various synthesized compounds showed that those with a nitrophenyl group exhibited enhanced DPPH scavenging activity.

CompoundDPPH Scavenging Activity (%) at 0.1 μg/mL
Ascorbic Acid90
Compound A75
Compound B65
Compound C55

Q & A

Q. What are the recommended synthetic pathways and characterization techniques for this compound?

The compound is synthesized via multi-step routes, often involving:

  • Thioether linkage formation : Reaction of 4-nitrobenzyl mercaptan derivatives with tetracyclic precursors under controlled temperatures (40–60°C) in anhydrous DMF .
  • Purification : Gradient elution HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and final products .
  • Characterization : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for structural confirmation, with emphasis on resolving aromatic proton splitting patterns and sulfur-related shifts. Mass spectrometry (HRMS-ESI) validates molecular weight .

Q. How is the crystal structure resolved, and what insights does it provide?

Single-crystal X-ray diffraction is critical:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K, with refinement via SHELXL-97 to achieve R-factors < 0.05 .
  • Structural insights : Planar aromatic systems and non-covalent interactions (e.g., π-π stacking, S···N contacts) stabilize the tetracyclic core. Symmetry operations (e.g., glide planes) are mapped using CSD database analogs (e.g., YEYXAF, NOYCOW) .

Q. What methodologies are used to screen its biological activity?

  • Antimicrobial assays : Broth microdilution against Staphylococcus aureus (MIC ≤ 16 µg/mL) with cell wall disruption confirmed via SEM .
  • Anticancer profiling : MTT assays on MCF-7 cells (IC₅₀ ~ 12 µM), coupled with flow cytometry to detect apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How can computational modeling optimize its synthesis or predict bioactivity?

  • Reaction optimization : COMSOL Multiphysics simulates heat/mass transfer in exothermic steps (e.g., nitro group reduction) to prevent side reactions .
  • Docking studies : AutoDock Vina models interactions with kinase targets (e.g., EGFR), identifying key binding residues (e.g., Lys745, Thr790) .
  • DFT calculations : B3LYP/6-31G(d) level optimizations predict electronic properties (e.g., HOMO-LUMO gap ≈ 3.2 eV) correlated with redox activity .

Q. How to resolve contradictions in experimental data (e.g., variable bioactivity across studies)?

  • Batch analysis : Compare HPLC purity (>98% vs. <95%) and trace solvent residues (e.g., DMSO) that may inhibit biological assays .
  • Cellular context : Test activity in hypoxia vs. normoxia (e.g., HIF-1α stabilization alters drug uptake in solid tumor models) .
  • Isotopic labeling : 14C^{14} \text{C}-tagged compound tracks metabolic degradation pathways interfering with bioactivity .

Q. What strategies elucidate its mechanism of action in complex biological systems?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to purified enzymes (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k_d = 0.03 s⁻¹) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH = -8.2 kcal/mol, ΔS = 12.3 cal/mol·K) for target engagement .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing wild-type vs. EGFR-knockout HeLa cell responses .

Q. How do structural modifications (e.g., substituent variations) impact properties?

  • SAR studies : Replacing the 4-nitrophenyl group with 4-methoxyphenyl reduces logP by 0.8 but increases aqueous solubility (2.5 mg/mL → 8.1 mg/mL) .
  • Bioisosteric swaps : Exchanging sulfur for oxygen in the thioether linkage lowers cytotoxicity (IC₅₀ shift from 12 µM to >50 µM) .

Q. What advanced techniques assess its stability under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 48h; monitor via UPLC-PDA for nitro group reduction or ring-opening byproducts .
  • Light stress testing : ICH Q1B guidelines identify photodegradation products (e.g., nitroso derivatives) using LC-QTOF-MS .

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